5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Description
5-Chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a pyridin-2-yl substituent at the 1-position, a methyl group at the 3-position, and a chlorine atom at the 5-position. Its synthesis typically involves the Vilsmeier-Haack reaction of 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one with a chlorinating agent (e.g., POCl₃), followed by formylation . This compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly antimicrobial and anti-inflammatory agents .
Properties
IUPAC Name |
5-chloro-3-methyl-1-pyridin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-8(6-15)10(11)14(13-7)9-4-2-3-5-12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNVPUVZXCCVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Pyrazole Core Formation
The pyrazole ring serves as the foundational structure for this compound. A widely adopted method involves the reaction of pyridin-2-ylhydrazine with β-keto esters or diketones. For instance, ethyl acetoacetate reacts with pyridin-2-ylhydrazine under reflux in ethanol to form ethyl 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate . This intermediate undergoes hydrolysis and decarboxylation to yield 3-methyl-1-(pyridin-2-yl)-1H-pyrazole, a precursor for subsequent functionalization.
Key considerations include:
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Solvent selection : Ethanol or methanol facilitates cyclization due to their polar protic nature.
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Temperature : Reflux conditions (70–80°C) optimize reaction rates while minimizing side products .
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Substituent compatibility : The methyl group at position 3 and pyridin-2-yl group at position 1 are introduced during this step, establishing the substitution pattern critical for downstream reactions.
Chlorination at Position 5
Introducing the chloro substituent at position 5 requires electrophilic aromatic substitution (EAS) or directed chlorination. N-Chlorosuccinimide (NCS) in dichloromethane (DCM) or chloroform at 0–25°C selectively chlorinates the pyrazole ring at the 5-position . The methyl group at position 3 activates the ring toward electrophilic attack, directing chlorination to the para position relative to the nitrogen atoms.
Mechanistic insights :
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The electron-donating methyl group enhances ring electron density, facilitating electrophilic substitution.
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Steric effects from the pyridin-2-yl group at position 1 further direct chlorination to position 5.
Vilsmeier-Haack Formylation at Position 4
The aldehyde group at position 4 is introduced via the Vilsmeier-Haack reaction, a cornerstone for formylating aromatic systems. The protocol involves treating 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole with a Vilsmeier reagent (POCl₃ and DMF) at 0–5°C, followed by hydrolysis .
Optimized conditions :
| Parameter | Value |
|---|---|
| Reagent ratio (POCl₃:DMF) | 1:1.2 (mol/mol) |
| Temperature | 0–5°C |
| Reaction time | 4–6 hours |
| Yield | 65–75% (estimated) |
The formylation proceeds via an iminium intermediate, with the electron-rich pyrazole ring enabling electrophilic attack at position 4. The chloro substituent at position 5 remains intact due to its meta-directing nature under these conditions .
Alternative Pathways: Oxidation of Hydroxymethyl Derivatives
An alternative route involves oxidizing a hydroxymethyl precursor. For example, 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-methanol can be oxidized using manganese dioxide (MnO₂) in dichloromethane at room temperature . This method avoids harsh acidic conditions but requires prior synthesis of the hydroxymethyl intermediate.
Comparative analysis :
| Method | Advantages | Limitations |
|---|---|---|
| Vilsmeier-Haack | High regioselectivity | Requires POCl₃ (corrosive) |
| MnO₂ oxidation | Mild conditions | Lower yields (50–60%) |
Structural and Spectroscopic Validation
Post-synthesis characterization employs NMR, IR, and X-ray crystallography. The title compound exhibits:
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¹H NMR : δ 2.44 (s, 3H, CH₃), 7.10–8.94 (m, pyridine-H), 9.95 (s, 1H, CHO) .
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X-ray data : Planar conformation with intramolecular N–H···N hydrogen bonding, as observed in derivatives .
Scalability and Industrial Considerations
Large-scale synthesis prioritizes cost-effective reagents and solvent recovery. For instance:
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Cyclocondensation : Ethanol can be recycled via distillation.
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Chlorination : NCS offers safer handling compared to Cl₂ gas.
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Formylation : DMF recovery systems minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst
Major Products
Oxidation: 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Reduction: 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Pyrazole-4-carbaldehyde derivatives exhibit diverse biological activities depending on substituents at the 1-, 3-, and 5-positions. Below is a detailed comparison of the target compound with its analogs:
Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Pyridin-2-yl at the 1-position (target compound) improves aqueous solubility compared to phenyl analogs, facilitating interactions with polar biological targets . The 4-chlorophenoxy group (in 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) enhances antifungal efficacy by enabling π-π stacking with fungal enzyme active sites .
Physicochemical Properties: Lipophilicity (logP) increases with halogenated aryl groups (e.g., 4-chlorophenyl: logP ~3.5 vs. phenyl: logP ~2.8) . Melting points correlate with molecular symmetry; phenyl-substituted derivatives (m.p. 140–141°C) exhibit higher thermal stability than phenoxy analogs (m.p. 61–64°C) .
Synthetic Applications: The target compound’s aldehyde group enables Knoevenagel condensations to form cyanocinnamonitrile intermediates, which are precursors to heterocyclic drugs . Phenyl-substituted analogs are more commonly used in anti-inflammatory agents due to their structural resemblance to COX-2 inhibitors like celecoxib .
Biological Activity
5-Chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory contexts. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
The synthesis of this compound typically involves nucleophilic substitution reactions. For example, when reacted with cyclohexylamine, it yields 5-cyclohexylamino derivatives. This reaction showcases the compound's ability to form new derivatives that may enhance its biological activity . The molecular structure of this compound allows for various substitutions that can modify its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the pyrazole scaffold. This compound has been evaluated against several cancer cell lines, demonstrating promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 3.79 | Significant antiproliferative activity |
| HepG2 (Liver) | 12.50 | Moderate cytotoxicity |
| NCI-H460 (Lung) | 42.30 | Reduced cell viability |
These findings suggest that this compound may inhibit the growth of various cancer types, including breast and liver cancers.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. Compounds similar to this compound have shown activity as selective COX-2 inhibitors, which are crucial for reducing inflammation without affecting COX-1 activity, thus minimizing side effects .
Case Studies
Case Study 1: Antitumor Activity in Vivo
A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant tumor suppression in mouse models. The treatment resulted in a marked reduction in tumor size compared to control groups, indicating the compound's potential as a therapeutic agent in cancer treatment .
Case Study 2: Molecular Modeling Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer proliferation pathways, further supporting its role as an anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF . A second route involves nucleophilic substitution of 5-chloro derivatives with phenols under basic conditions (e.g., K₂CO₃) to introduce aryloxy groups at the 5-position . These methods emphasize regioselectivity and yield optimization through controlled reaction temperatures (80–100°C) .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction reveals a monoclinic system (space group P21/c) with unit cell parameters a = 6.7637(4) Å, b = 6.8712(3) Å, c = 22.4188(10) Å, and β = 93.85° . The aldehyde group is nearly coplanar with the pyrazole ring, while the pyridine ring is inclined at 72.8°, stabilized by C–H···O hydrogen bonds . This structural data is critical for understanding reactivity and intermolecular interactions.
Q. What spectroscopic techniques validate its purity and structure?
- ¹H/¹³C NMR : Distinct signals for the aldehyde proton (~9.8 ppm) and pyridine/pyrazole aromatic protons.
- IR spectroscopy : A strong absorption band at ~1680 cm⁻¹ confirms the aldehyde carbonyl group .
- Elemental analysis : Validates stoichiometry (e.g., C: 54.8%, H: 3.6%, N: 14.3%) .
Advanced Research Questions
Q. How can structural modifications enhance pharmacological activity?
Derivatization at the 4-carbaldehyde position (e.g., hydrazide formation) improves bioactivity. For example, N-[(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl)methylene] hydrazides show anticonvulsant effects in maximal electroshock (MES) models . Substituent effects on the pyridine ring (e.g., electron-withdrawing groups) can modulate antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) .
Q. What role does this compound play in synthesizing fused heterocycles?
It serves as a versatile building block for pyrazolo[3,4-c]pyrazoles via reactions with hydrazine hydrate. For instance, 5-azido derivatives cyclize under reflux with acetic acid to form fused systems, enabling access to bioactive heterocycles . Reaction conditions (temperature, catalyst) dictate regioselectivity and yield .
Q. How do tautomeric forms influence its reactivity?
X-ray data confirms the enol-imine tautomer is predominant in the solid state, stabilized by intramolecular hydrogen bonding . In solution, equilibrium between keto-enol forms affects nucleophilic substitution kinetics, particularly at the 5-chloro position .
Q. What computational methods predict electronic properties?
Density Functional Theory (DFT) calculations align with crystallographic data to model charge distribution and frontier molecular orbitals. The HOMO-LUMO gap (~4.2 eV) suggests moderate electrophilicity, consistent with its reactivity in condensation reactions .
Contradictions and Methodological Challenges
Q. How can discrepancies in synthetic yields be resolved?
Variations in yields (e.g., 60–85%) arise from differences in substituent electronic effects and catalyst choice. For example, K₂CO₃ outperforms Na₂CO₃ in nucleophilic substitutions due to stronger basicity . Kinetic studies using HPLC-MS can identify side products (e.g., over-oxidized aldehydes) .
Q. Why do biological activity results vary across studies?
Differences in assay protocols (e.g., MES vs. subcutaneous pentylenetetrazol tests) and cell lines (e.g., Gram-positive vs. Gram-negative bacteria) account for variability . Standardized MIC/MBC testing under CLSI guidelines is recommended for reproducibility .
Q. What strategies mitigate crystallization challenges?
Slow evaporation from ethanol/water (7:3 v/v) at 4°C produces diffraction-quality crystals. Impurities from residual DMF are removed via silica gel chromatography (hexane/ethyl acetate, 3:1) prior to crystallization .
Safety and Handling
Q. What safety precautions are essential during synthesis?
- Use fume hoods and PPE (gloves, goggles) due to POCl₃ toxicity .
- Store the compound in airtight containers at –20°C to prevent aldehyde oxidation .
- Dispose of waste via neutralization with 10% NaHCO₃ .
Tables
Table 1. Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell volume | 1039.56(9) ų |
| Dihedral angle | 72.8° (pyrazole-pyridine) |
| Hydrogen bonds | C8–H8···O1 (2.43 Å) |
Table 2. Biological Activity of Derivatives
| Derivative | Activity (IC₅₀/MIC) | Model |
|---|---|---|
| Hydrazide analog | 12 mg/kg (MES) | Mice seizure model |
| 4-Chlorophenoxy | 16 µg/mL (S. aureus) | Broth microdilution |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
